6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1251011-09-2
VCID: VC3082764
InChI: InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-12-20(13-22)11-21(9-15(20)16(23)24)17(25)27-10-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H26N2O6
Molecular Weight: 390.4 g/mol

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

CAS No.: 1251011-09-2

Cat. No.: VC3082764

Molecular Formula: C20H26N2O6

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid - 1251011-09-2

Specification

CAS No. 1251011-09-2
Molecular Formula C20H26N2O6
Molecular Weight 390.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Standard InChI InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-12-20(13-22)11-21(9-15(20)16(23)24)17(25)27-10-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)
Standard InChI Key JEJZCYLNCZVMPL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Structural Identification and Classification

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid belongs to the diazaspiro compound class, characterized by a unique spirocyclic structure containing two nitrogen atoms . The compound features a spiro[3.4]octane scaffold with nitrogen atoms at positions 2 and 6, forming a distinctive 3D architecture that contributes to its potential biological activity.

Molecular Identifiers and Nomenclature

The compound can be identified through several standardized parameters as outlined in Table 1:

ParameterValue
PubChem CID71305327
CAS Registry Number1251011-09-2
Molecular FormulaC20H24N2O6
Molecular Weight390.4 g/mol
IUPAC Name6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Alternative Names2,6-Diaza-spiro[3.4]octane-2,6,8-tricarboxylic acid 6-benzyl ester 2-tert-butyl ester; MFCD18632606

The structural features of this compound include a central spirocyclic core with two heterocyclic rings sharing a common spiro carbon atom . The presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups at positions 6 and 2, respectively, along with a carboxylic acid moiety at position 8, creates a multifunctional compound with diverse chemical reactivity profiles.

Physicochemical Properties

Understanding the physicochemical properties of 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, stability, and potential interactions with biological targets.

Physical State and Appearance

Based on structural analysis and comparison with similar compounds, 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is likely a crystalline solid at room temperature. The presence of aromatic and aliphatic regions within the molecule contributes to its physical characteristics.

Solubility Profile

The solubility profile of this compound is influenced by its functional groups:

Solvent TypeExpected Solubility
ChloroformHigh
DichloromethaneHigh
MethanolModerate
WaterPoor (pH dependent)
Basic Aqueous SolutionsImproved (due to carboxylic acid ionization)

The carboxylic acid group at position 8 imparts pH-dependent solubility characteristics, with enhanced solubility in basic conditions due to carboxylate formation . Conversely, the lipophilic benzyloxycarbonyl and tert-butoxycarbonyl groups contribute to solubility in organic solvents like chloroform and dichloromethane .

Synthetic Pathways and Methodology

The synthesis of 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, incorporating various protection and functionalization strategies.

General Synthetic Approach

The synthesis generally follows a convergent approach, building the spirocyclic core first, followed by selective protection and functionalization of the nitrogen positions . Key synthetic steps may include:

  • Construction of the spirocyclic framework through condensation reactions

  • Introduction of the carboxylic acid functionality at position 8

  • Selective protection of the nitrogen atoms with benzyloxycarbonyl and tert-butoxycarbonyl groups

  • Final purification and isolation of the target compound

Detailed Synthetic Protocol

A representative synthetic pathway for spirocyclic compounds similar to our target molecule has been described in patent literature and includes the following key steps :

  • Condensation of a cyclic alkyl ketone with malonic acid diester in the presence of titanium tetrachloride to produce a cycloalkylidenemalonic acid diester

  • Reaction of the cycloalkylidenemalonic acid diester with nitromethane in the presence of a base to yield a Michael adduct

  • Conversion to a pyrrolidonecarboxylic acid ester

  • Transformation to the cyclic amine derivative bearing a spirocyclic ring through Curtius reaction in tert-butanol

  • Protection of the secondary amine with benzyloxycarbonyl group

  • Hydrolysis or hydrogenolysis to liberate the carboxylic acid functionality

The final purification often involves extraction with dichloromethane or chloroform, washing with aqueous solutions, and crystallization from appropriate solvent systems .

Chemical Reactivity and Functional Group Analysis

The diverse functional groups present in 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid provide multiple sites for chemical reactions and transformations.

Carboxylic Acid Reactivity

The carboxylic acid group at position 8 can participate in numerous reactions:

  • Esterification with alcohols to form esters

  • Amidation with amines to form amides

  • Reduction to primary alcohols using reducing agents like lithium aluminum hydride

  • Decarboxylation under specific conditions

  • Salt formation with bases

These transformations allow for the incorporation of this compound into larger molecular structures or modification of its physicochemical properties.

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups serve as nitrogen protecting groups with distinct chemical properties:

Protecting GroupDeprotection ConditionsStability Profile
Benzyloxycarbonyl (Cbz)Catalytic hydrogenolysis (H₂/Pd)Stable to acids and bases
tert-Butoxycarbonyl (Boc)Acidic conditions (TFA, HCl)Stable to bases, sensitive to acids

This orthogonal protection strategy allows for selective deprotection and further functionalization of the nitrogen atoms . The differential reactivity of these protecting groups enables stepwise modification of the compound for various synthetic applications.

Applications in Medicinal Chemistry and Materials Science

The unique structural features of 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid make it valuable in several research domains.

Pharmaceutical Applications

This compound has significant potential in drug discovery and development:

  • As a building block for the synthesis of peptidomimetics

  • In the development of enzyme inhibitors

  • As a structural scaffold for creating libraries of bioactive compounds

  • In the design of conformationally constrained peptide analogs

The spirocyclic core provides a rigid three-dimensional framework that can be exploited to develop compounds with specific spatial arrangements of functional groups, potentially enhancing binding interactions with biological targets.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves various purposes:

  • As an intermediate in the synthesis of complex natural products

  • As a chiral building block for asymmetric synthesis

  • As a model system for studying spirocyclic compounds

  • For developing new synthetic methodologies and reactions

Related Diazaspiro Compounds and Structural Analogs

Understanding the relationship between 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid and similar compounds provides insight into its potential applications and properties.

Structural Analogs and Derivatives

Several related compounds have been reported in the literature:

CompoundStructural RelationshipKey Differences
5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acidPositional isomerDifferent position of nitrogen atoms (2,5 vs. 2,6)
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acidAnalogBenzyl group instead of benzyloxycarbonyl at position 6
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylateFragmentLacks benzyloxycarbonyl group at position 6 and carboxylic acid at position 8
6-(tert-butoxycarbonyl)-2-phenyl-2,6-diazaspiro[3.4]octane-8-carboxylic acidAnalogPhenyl group at position 2 instead of tert-butoxycarbonyl

These structural relationships illustrate the versatility of the diazaspiro[3.4]octane scaffold as a platform for creating diverse compounds with potentially varied biological activities .

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